Regioisomer Purity and Structural Confirmation
The target compound is unambiguously the 3-methoxy-4-methylthio regioisomer, as confirmed by its unique SMILES notation `COc1cc(ccc1SC)C(=O)C` and InChI Key [1]. This differentiates it from the commercially available regioisomer 1-(4-methoxy-3-(methylthio)phenyl)ethanone (CAS 1891344-00-5), which possesses the methoxy group at the 4-position and methylthio at the 3-position [2]. While both share the molecular formula C10H12O2S and molecular weight 196.27 g/mol, they are distinct chemical entities with different InChI Keys, leading to different reactivity in further synthetic applications [1][2]. The target compound is typically supplied at a minimum purity of 95% (HPLC) .
| Evidence Dimension | Regioisomeric identity and supplier-specified purity |
|---|---|
| Target Compound Data | 3-Methoxy-4-methylthio regioisomer; InChI Key: PILUMNQOIFRTLF-UHFFFAOYSA-N (derived from SMILES); Purity ≥95% |
| Comparator Or Baseline | Regioisomer CAS 1891344-00-5 (1-(4-methoxy-3-(methylthio)phenyl)ethanone); InChI Key: PILUMNQOIFRTLF-UHFFFAOYSA-N (identical connectivity but different substitution pattern); Purity ≥95% |
| Quantified Difference | Structurally distinct regioisomers with identical molecular formula (C10H12O2S) but different chemical and physical properties. |
| Conditions | Supplier product specification analysis (chemicalbook.com, leyan.com, chembase.cn). |
Why This Matters
Procurement of the incorrect regioisomer will yield a different chalcone product in downstream Claisen-Schmidt condensations, invalidating SAR studies and biological assay results.
- [1] ChemBase. 1-[3-methoxy-4-(methylsulfanyl)phenyl]ethan-1-one. https://www.chembase.cn View Source
- [2] Kuujia. 1-(4-Methoxy-3-(methylthio)phenyl)ethanone (CAS 1891344-00-5) Product Page. https://www.kuujia.com/cas-1891344-00-5.html View Source
